N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound that incorporates thiophene and isoxazole moieties Thiophene is a five-membered ring containing sulfur, while isoxazole is a five-membered ring containing both nitrogen and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the thiophene moiety: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the isoxazole ring: This can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Coupling of the thiophene and isoxazole moieties: This step involves the formation of a carbon-nitrogen bond between the thiophene and isoxazole rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can be facilitated by the use of Lewis acids such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can yield isoxazolines or isoxazolidines .
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities with N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide.
Isoxazole derivatives: Compounds such as isoxazole-4-carboxamide and isoxazole-5-carboxamide also share structural similarities.
Uniqueness
This compound is unique due to the combination of thiophene and isoxazole moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, material science, and beyond .
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-13(10-3-5-14-17-10)15-12(9-4-7-18-8-9)11-2-1-6-19-11/h1-8,12H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLHKWFSPLYCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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